An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The quinolone scaffold is a privileged structure in drug discovery, and understanding the synthesis and properties of its derivatives is crucial for the development of new therapeutic agents. This document outlines a reliable synthetic pathway, details the underlying chemical principles, and provides a thorough guide to the analytical techniques required to confirm the identity and purity of the target compound.
Introduction: The Significance of the Quinolone Scaffold
Quinolone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The core structure, a fusion of a benzene ring and a pyridinone ring, serves as a key pharmacophore in numerous approved drugs. The biological activity of quinolones can be finely tuned by introducing various substituents at different positions of the bicyclic system.
The title compound, 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (Molecular Formula: C₁₁H₉NO₃, Molecular Weight: 203.19 g/mol ), incorporates three key functional groups: an N-methyl group, a 2-oxo (quinolone) functionality, and a 4-carboxylic acid moiety.[1] The N-methylation can enhance lipophilicity and modulate the compound's pharmacokinetic profile. The quinolone oxygen and the carboxylic acid group are crucial for interactions with biological targets, often through hydrogen bonding and metal chelation. A thorough understanding of the synthesis and detailed characterization of this molecule is therefore a prerequisite for its exploration in drug discovery programs.
Synthetic Strategy: A Two-Step Approach
The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is efficiently achieved through a two-step sequence starting from the readily available ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. This strategy involves:
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N-Methylation: Introduction of a methyl group at the nitrogen atom of the quinolone ring.
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Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.
This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the individual steps.
Figure 1: Synthetic workflow for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Part 1: N-Methylation of Ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
The introduction of the methyl group at the N1 position is a crucial step that significantly influences the compound's properties. The selection of the alkylating agent and reaction conditions is critical to ensure regioselectivity and high yield.
Causality Behind Experimental Choices:
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Substrate: Ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is chosen as the starting material due to its commercial availability and the presence of the ester group which can be readily hydrolyzed in the subsequent step.
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Alkylating Agent: Iodomethane (CH₃I) is an excellent electrophile for this Sₙ2 reaction due to the good leaving group ability of the iodide ion.
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Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate the acidic N-H of the quinolone ring, forming the nucleophilic amide anion. Its insolubility in the reaction solvent drives the reaction forward.
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Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.
Detailed Experimental Protocol:
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To a solution of ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (1.0 g, 4.6 mmol) in 15 mL of dimethylformamide (DMF), add potassium carbonate (0.82 g, 6.0 mmol) and iodomethane (0.34 mL, 5.5 mmol).
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Stir the reaction mixture vigorously at room temperature for 6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the inorganic salts.
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Remove the DMF under reduced pressure.
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Dissolve the residue in dichloromethane and wash with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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The crude product, ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, can be purified by recrystallization from a suitable solvent system like dichloromethane/hexane to yield the pure product.
Part 2: Hydrolysis of Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Alkaline hydrolysis is often preferred as it is an irreversible process, driving the reaction to completion.[3]
Causality Behind Experimental Choices:
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Hydrolysis Agent: Sodium hydroxide (NaOH) is a strong base that readily attacks the electrophilic carbonyl carbon of the ester.
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Solvent System: A mixture of ethanol and water is commonly used. Ethanol helps to solubilize the organic ester, while water is the solvent for the sodium hydroxide and participates in the reaction.
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Reaction Conditions: Heating the reaction mixture under reflux accelerates the rate of hydrolysis.
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Work-up: Acidification of the reaction mixture after hydrolysis is crucial to protonate the carboxylate salt and precipitate the final carboxylic acid product.
Detailed Experimental Protocol (Alkaline Hydrolysis):
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Dissolve ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate (1.0 g, 4.1 mmol) in a mixture of ethanol (20 mL) and a 1 M aqueous solution of sodium hydroxide (10 mL).
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Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water (20 mL).
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Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid with cold water and dry under vacuum to afford 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the structure and purity of the synthesized 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. A combination of spectroscopic techniques is employed for this purpose.
Figure 2: Analytical workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the target molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
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N-Methyl Group: A singlet peak is expected around 3.5-4.0 ppm.
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Aromatic Protons: A series of multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the quinolone ring system.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm), which is often exchangeable with D₂O.
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Vinyl Proton: A singlet for the proton at the 3-position is expected in the aromatic region.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.
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Carbonyl Carbons: Two distinct signals are expected in the downfield region for the 2-oxo carbonyl and the carboxylic acid carbonyl (typically 160-180 ppm).
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N-Methyl Carbon: A signal in the aliphatic region (around 30-40 ppm).
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Aromatic and Vinylic Carbons: A series of signals in the aromatic region (approximately 110-150 ppm).
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Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 3.7 | 35 |
| C3-H | 7.5 | 115 |
| Aromatic-H | 7.2 - 8.3 (multiplets) | 118 - 145 |
| C=O (quinolone) | - | 162 |
| COOH | >12 (broad singlet) | 168 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
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O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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C=O Stretch (Amide/Quinolone): A strong absorption band around 1650-1680 cm⁻¹.
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C=C and C-N Stretches: Absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to the aromatic ring and other bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
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Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected at m/z 204.19.
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Fragmentation Pattern: Common fragmentation pathways for quinolones include the loss of water [M+H-H₂O]⁺ and carbon monoxide [M+H-CO]⁺. The carboxylic acid group can lead to a characteristic loss of CO₂ (44 Da).
Conclusion
This technical guide has detailed a robust and efficient two-step synthesis for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the underlying chemical principles. Furthermore, a comprehensive guide to the characterization of the final product using modern spectroscopic techniques has been provided, including expected data and interpretation. This document serves as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the reliable synthesis and confident characterization of this important quinolone derivative for further biological evaluation.
References
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